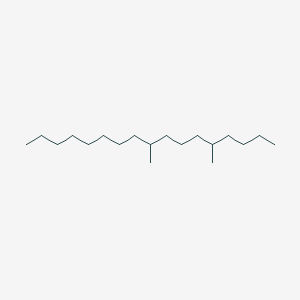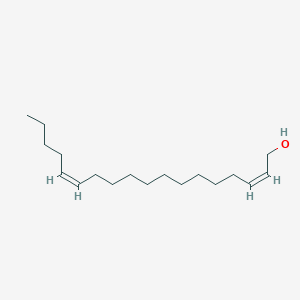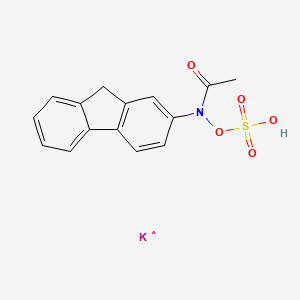
(3R)-Hydroxyquinidine-vinyl-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-Hydroxyquinidine-vinyl-d3 is a labeled isomer of hydroxyquinidine, a derivative of quinidine. Quinidine is an alkaloid derived from the bark of the cinchona tree and is known for its antiarrhythmic and antimalarial properties. The compound this compound is specifically labeled with deuterium, which is a stable isotope of hydrogen. This labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-Hydroxyquinidine-vinyl-d3 involves several steps, including the introduction of the deuterium label. One common method is the biocatalytic hydrogenation of quinuclidinone to (3R)-quinuclidinol, which can then be further modified to obtain this compound. This process involves the use of a continuous flow reactor and mild conditions (35°C, 2 bar H2) to achieve high conversion rates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale biocatalytic hydrogenation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors to ensure consistent product quality .
化学反应分析
Types of Reactions
(3R)-Hydroxyquinidine-vinyl-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinidine derivatives.
Reduction: Reduction reactions can convert the compound back to its parent hydroxyquinidine form.
Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide (OsO4) and potassium permanganate (KMnO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium ethoxide (NaOEt) and other strong bases.
Major Products
The major products formed from these reactions include various quinidine derivatives, which can be further studied for their pharmacological properties.
科学研究应用
(3R)-Hydroxyquinidine-vinyl-d3 has several scientific research applications:
Chemistry: Used as a labeled compound to study reaction mechanisms and pathways.
Biology: Helps in understanding the metabolic pathways and interactions of quinidine derivatives in biological systems.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of quinidine in the body.
Industry: Employed in the development of new pharmaceuticals and in quality control processes
作用机制
The mechanism of action of (3R)-Hydroxyquinidine-vinyl-d3 involves its interaction with various molecular targets, including ion channels and enzymes. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular processes. For example, quinidine derivatives are known to block sodium channels in cardiac cells, which helps in controlling arrhythmias .
相似化合物的比较
Similar Compounds
(3S)-Hydroxyquinidine: Another isomer of hydroxyquinidine, differing in the stereochemistry at the 3rd position.
Quinidine: The parent compound, known for its antiarrhythmic and antimalarial properties.
Quinine: A related alkaloid with similar pharmacological effects.
Uniqueness
(3R)-Hydroxyquinidine-vinyl-d3 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights that are not possible with non-labeled compounds, making it a valuable tool in scientific research.
属性
CAS 编号 |
1267650-60-1 |
|---|---|
分子式 |
C₂₀H₂₁D₃N₂O₃ |
分子量 |
343.43 |
同义词 |
(3α,9S)- 6’-Methoxy-cinchonan-3,9-diol-d3; 3-epi-Hydroxyquinidine-d3; ICQ 7-d3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


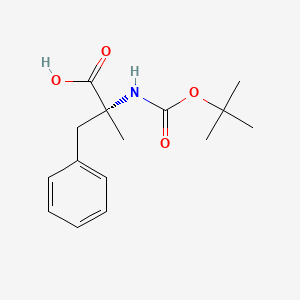
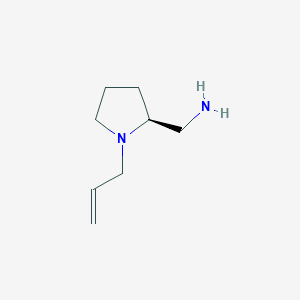
![(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1145880.png)
